3-(2,3,4-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID
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Overview
Description
3-(2,3,4-Trimethylbenzenesulfonamido)benzoic acid: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzoic acid moiety linked to a trimethylbenzenesulfonamido group, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and prostaglandin synthesis . This enzyme plays a significant role in various physiological processes and is a target of interest in both breast and prostate cancer .
Mode of Action
It’s suggested that the carboxylate group of similar compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the metabolic pathways it’s involved in .
Biochemical Pathways
Given its potential inhibition of akr1c3, it could impact steroid hormone metabolism and prostaglandin synthesis . These pathways play crucial roles in various physiological processes, including inflammation, pain perception, and regulation of cell growth.
Result of Action
Inhibition of akr1c3 could potentially disrupt steroid hormone metabolism and prostaglandin synthesis, leading to alterations in inflammation, pain perception, and cell growth regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid typically involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 2,3,4-trimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with benzoic acid: The resulting sulfonamide is then coupled with benzoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To maintain the stability of the reactants and products.
Use of solvents: Such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Purification techniques: Including recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation products: Carboxylate derivatives.
Reduction products: Amines.
Substitution products: Various substituted benzoic acids and sulfonamides.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme inhibitors: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antibacterial agents: Due to its sulfonamide group, it exhibits antibacterial properties.
Medicine:
Drug development: Investigated for potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry:
Material science: Used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
- 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid
- 2,4,6-Trimethylbenzoic acid
- Benzenesulfonamides
Uniqueness:
- Structural features: The presence of three methyl groups on the benzene ring and the sulfonamide linkage distinguishes it from other sulfonamides.
- Chemical properties: Its unique structure imparts specific reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-8-15(12(3)11(10)2)22(20,21)17-14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQFMHXRLQAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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